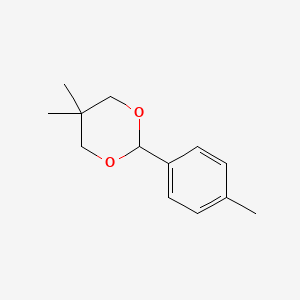
2-Chloro-N1-phenylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N1-phenylbenzene-1,4-diamine is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of phenylenediamine, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N1-phenylbenzene-1,4-diamine typically involves the reaction of 2-chloroaniline with N-phenyl-1,4-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product’s purity.
化学反応の分析
Types of Reactions
2-Chloro-N1-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines. Substitution reactions can yield various substituted aromatic compounds.
科学的研究の応用
2-Chloro-N1-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N1-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target proteins, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction and gene expression.
類似化合物との比較
2-Chloro-N1-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
2-Chloro-1,4-phenylenediamine: This compound has a similar structure but lacks the phenyl group attached to the nitrogen atom.
N1-Phenylbenzene-1,2-diamine: This compound has the phenyl group attached to the nitrogen atom but lacks the chlorine substitution.
2-Nitro-N1-phenylbenzene-1,4-diamine: This compound has a nitro group instead of a chlorine atom at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H11ClN2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
2-chloro-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H11ClN2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2 |
InChIキー |
VCYOPQIOTRGQLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


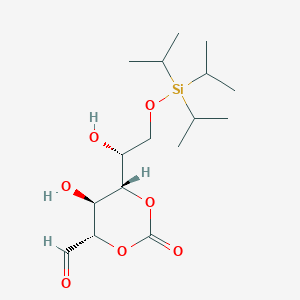


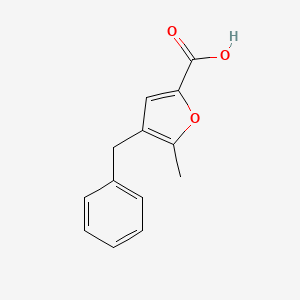
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
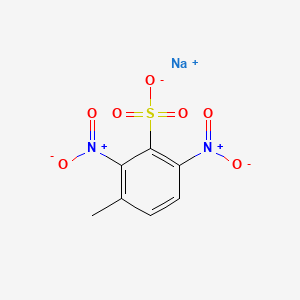
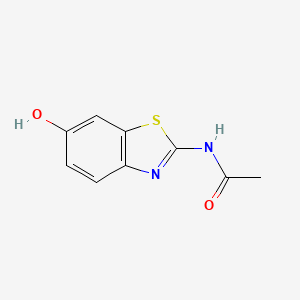

![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
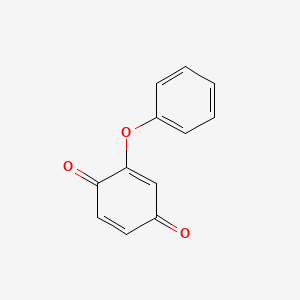
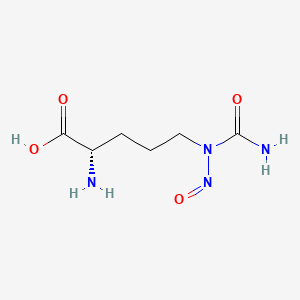
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
